molecular formula C17H12N2O2S B8385617 methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate

methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate

Cat. No.: B8385617
M. Wt: 308.4 g/mol
InChI Key: GYXYCTQOQLDFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate is a useful research compound. Its molecular formula is C17H12N2O2S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 7-(1-benzothiophen-2-yl)-1H-indazole-5-carboxylate

InChI

InChI=1S/C17H12N2O2S/c1-21-17(20)11-6-12-9-18-19-16(12)13(7-11)15-8-10-4-2-3-5-14(10)22-15/h2-9H,1H3,(H,18,19)

InChI Key

GYXYCTQOQLDFJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)C3=CC4=CC=CC=C4S3)NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole (Preparation #26, 4.5 g, 13.7 mmol) in N,N-dimethylformamide (100 mL) was degassed and purged with carbon monoxide. Triethylamine (4.1 g, 41 mmol), methanol (13.1 g, 410 mmol) and dichloro[bis(triphenylphosphine)]palladium (II) (1.45 g, 2.05 mmol) were added and the mixture was heated to about 90° C. for about 15 hours. The mixture was cooled and the solvent was removed under reduced pressure. The residue was triturated with ethyl acetate (75 mL) and water (35 mL) then further purified by flash chromatography over silica gel using dichloromethane/ethyl acetate (95:5) as the eluent to give methyl-7-benzo[b]thiophen-2-yl-1H-indazole-5-methanoate (3.37 g, 80%).
Name
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro[bis(triphenylphosphine)]palladium (II)
Quantity
1.45 g
Type
reactant
Reaction Step Two

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